methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
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Overview
Description
“Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate” is a chemical compound likely containing a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Synthesis and Pharmacological Study
The compound 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, related to methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate, has been synthesized and evaluated for antimicrobial and antitubercular activities, showing potential in these areas (Dave et al., 2007).
Anticancer Potential
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, chemically related to the compound of interest, have demonstrated significant anticancer activity and inhibited tubulin polymerization, suggesting a role in cancer therapy (Kamal et al., 2014).
Antimicrobial Activity
New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have shown in vitro antimicrobial activity, indicating a possible use in combating microbial infections (Patel & Shaikh, 2010).
Synthesis Techniques
Research on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a structurally related compound, highlights safe and economical methods for creating intermediates in novel anti-infective agents (Mulder et al., 2013).
Triazole Derivatives as Antimicrobial Agents
Triazole and triazolothiadiazine derivatives have been synthesized and identified as potential antimicrobial agents, emphasizing the utility of triazole compounds in medicinal chemistry (Kaplancikli et al., 2008).
Cholinesterase Inhibitors
1,2,4-triazole and triazolothiadiazines derivatives, related to the compound of interest, have been synthesized as cholinesterase inhibitors, indicating a potential application in neurodegenerative disorders (Mohsen, 2012).
Antinociceptive Activity
Methyl nicotinate, closely related to the compound , has shown effective peripheral and central antinociceptive activity, suggesting its use in pain management (Erharuyi et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It’s known that 1,2,3-triazole compounds can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through a similar mechanism.
Pharmacokinetics
The drug-likeness of a similar compound was investigated by predicting its pharmacokinetic properties . This suggests that similar studies could be conducted for methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate to understand its bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound could also have significant molecular and cellular effects .
Properties
IUPAC Name |
methyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-12-6-14(13-7)9-4-3-8(5-11-9)10(15)16-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZXUAHFGSGSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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